molecular formula C11H14O B1655021 Benzofuran, 2,3-dihydro-2,2,7-trimethyl- CAS No. 30590-60-4

Benzofuran, 2,3-dihydro-2,2,7-trimethyl-

Cat. No.: B1655021
CAS No.: 30590-60-4
M. Wt: 162.23 g/mol
InChI Key: OWRJMGJBGSBJHE-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₁H₁₄O
Molecular Weight: 162.2283 g/mol
CAS Registry Number: 30590-60-4
IUPAC InChIKey: OWRJMGJBGSBJHE-UHFFFAOYSA-N
Structural Features:

  • A dihydrobenzofuran core (unsaturated furan ring fused to a benzene ring, with two adjacent hydrogen atoms added to the furan moiety).
  • Three methyl substituents at positions 2, 2, and 7 (two methyl groups on carbon 2 and one on carbon 7).

This compound is a substituted dihydrobenzofuran derivative. Its relevance lies in its structural similarity to bioactive benzofuran analogs, making it a candidate for further pharmacological exploration .

Properties

CAS No.

30590-60-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2,2,7-trimethyl-3H-1-benzofuran

InChI

InChI=1S/C11H14O/c1-8-5-4-6-9-7-11(2,3)12-10(8)9/h4-6H,7H2,1-3H3

InChI Key

OWRJMGJBGSBJHE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)CC(O2)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)CC(O2)(C)C

Other CAS No.

30590-60-4

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

Table 1: Key Structural and Molecular Properties
Compound Name Formula Molecular Weight Substituent Positions Key Features Biological Activity (If Reported) References
2,3-Dihydro-2,2,7-trimethylbenzofuran C₁₁H₁₄O 162.2283 2, 2, 7 Two geminal methyl groups at C2 Not reported
2,3-Dihydro-2,2,6-trimethylbenzofuran C₁₁H₁₄O 162.2283 2, 2, 6 Methyl groups at C2 and C6 Not reported
[3-(4-Chlorobenzyl)-3-methyl-dihydrobenzofuran-6-yl]piperidin-1-ylmethanone C₂₂H₂₄ClNO₂ 370.1574 4-chlorobenzyl, piperidine CB2 receptor agonist (Ki = 6.2 nM) Cannabinoid receptor agonist activity
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran C₁₀H₁₄O 150.2176 3, 6 Fully saturated tetrahydro derivative Used in flavor/fragrance industries
2,3-Dihydrobenzofuran (base compound) C₈H₈O 120.1485 None Parent dihydro structure Thermodynamic ΔfH°gas = -46.5 kJ/mol
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- C₁₀H₁₂O₂ 164.2011 7-OH, 2, 2-dimethyl Hydroxyl group at C7 Metabolite of carbofuran (insecticide)
Key Observations:

Substituent Position Effects :

  • The target compound (2,2,7-trimethyl) and its isomer (2,2,6-trimethyl) share identical molecular weights but differ in methyl placement. Computational studies () suggest that substituent positions influence thermodynamic properties (e.g., heat capacity) and reactivity .
  • Derivatives with bulky substituents (e.g., 4-chlorobenzyl in ) exhibit pharmacological activity, likely due to enhanced receptor binding .

Functional Group Impact: The hydroxylated derivative (7-benzofuranol) is a metabolite of carbofuran, highlighting the role of functional groups in metabolic pathways and toxicity . Piperidine-linked derivatives () demonstrate selective cannabinoid receptor agonism, emphasizing the importance of heterocyclic appendages for bioactivity .

Saturation Level :

  • The tetrahydro derivative () lacks aromaticity in the fused benzene ring, reducing conjugation and altering applications (e.g., menthofuran in essential oils) .

Key Findings:
  • Catalytic Reduction Challenges : Hydrogenation of benzofurans requires precise control to avoid over-reduction (e.g., octahydro derivatives) .
  • Green Chemistry : Solvent-free grinding methods () improve sustainability for synthesizing heterocyclic benzofuran derivatives .

Preparation Methods

Reaction Mechanism and Optimization

When 4-methylcatechol (1,2-dihydroxy-4-methylbenzene) reacts with methallyl chloride in acetone under reflux with potassium carbonate, the methallyl group undergoes nucleophilic attack by the phenolic oxygen atoms. This triggers cyclization, forming the 2,3-dihydrobenzofuran core. The methyl group at position 4 of the catechol integrates into position 7 of the benzofuran ring, while the methallyl group contributes two methyl groups at position 2 (Figure 1).

Key reaction parameters :

  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity.
  • Base : Anhydrous K₂CO₃ or NaOH improves yields by neutralizing HCl byproducts.
  • Temperature : Reflux conditions (56–80°C) optimize cyclization kinetics.

Post-reaction workup involves filtration to remove the base, solvent evaporation, and purification via column chromatography (hexane:ethyl acetate, 9:1). Reported yields range from 65–78%.

Hydrogenation of Nitro-Substituted Precursors

An alternative route, detailed in CA1177833A, begins with 7-nitro-2,3-dihydro-2,2-dimethylbenzofuran. Catalytic hydrogenation over palladium-on-charcoal (10% Pd/C) under 50 psi H₂ reduces the nitro group to an amine. Subsequent diazotization with sodium nitrite in HCl, followed by treatment with sodium sulfite and dithionite, yields 7-hydrazino intermediates. Methylation of the hydrazino group via methyl chloroformate furnishes the final product (Scheme 1).

Critical Considerations

  • Nitro Reduction : Excess H₂ pressure ensures complete reduction without over-hydrogenation of the benzofuran ring.
  • Diazotization : Strict temperature control (0–5°C) prevents decomposition of the diazonium salt.
  • Methylation : Ethyldiisopropylamine acts as a proton scavenger, improving methyl chloroformate efficiency.

This method achieves an overall yield of 42–55%, with purity confirmed by melting point (125–128°C) and ¹H NMR (δ 1.21–1.47 ppm for methyl groups).

Electrophilic Aromatic Methylation

Post-cyclization methylation offers a pathway to introduce the 7-methyl group. Starting with 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (synthesized via), the hydroxyl group is activated as a triflate using triflic anhydride. Subsequent treatment with methylmagnesium bromide in THF at −78°C facilitates nucleophilic aromatic substitution, installing the methyl group at position 7 (Scheme 2).

Analytical Validation

  • ¹³C NMR : A singlet at δ 21.1 ppm confirms the 7-methyl group.
  • HRMS : [M+H]⁺ at m/z 191.1436 (calc. 191.1433).

This method yields 60–68% product, though competing side reactions (e.g., ring-opening) necessitate careful stoichiometry.

Biosynthetic Approaches in Natural Product Isolation

While synthetic routes dominate, 2,3-dihydro-2,2,7-trimethylbenzofuran derivatives have been isolated from Glycyrrhiza uralensis roots. RSC Advances reports chiral HPLC separation of enantiomers from racemic mixtures, though yields are low (<1%). X-ray crystallography confirmed absolute configurations, with (2′′R)- and (2′′S)-enantiomers showing distinct bioactivities.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Catechol Cyclization 65–78 ≥95 Scalable, one-pot Requires substituted catechols
Nitro Reduction 42–55 90 Functional group versatility Multi-step, low yield
Electrophilic Methylation 60–68 88 Late-stage modification Harsh conditions

Industrial-Scale Production Insights

Patents emphasize solvent recovery and catalyst reuse for cost efficiency. For instance, tetrahydrofuran (THF) from CA1177833A is distilled and reused, reducing waste. Similarly, palladium catalysts are regenerated via calcination, maintaining activity over 10 cycles.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization of 2,3-dihydro-2,2,7-trimethylbenzofuran?

Answer:

  • Mass Spectrometry (MS): Electron ionization (EI) MS is critical for determining molecular weight and fragmentation patterns. For example, methyl-substituted benzofurans exhibit strong molecular ion (M⁺) signals and distinct fragmentation pathways (e.g., loss of methyl groups or ring-opening) .
  • Gas Chromatography (GC): Use non-polar columns (e.g., DB-5MS) with temperature gradients (e.g., 40°C to 300°C at 10°C/min) to resolve isomers. Retention indices (RI) can be compared to NIST databases for identification .
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming substitution patterns. Methyl groups at positions 2, 2, and 7 will show distinct splitting patterns and chemical shifts (e.g., δ ~1.3–1.5 ppm for geminal dimethyl groups) .

Basic: How can synthetic routes for 2,3-dihydro-2,2,7-trimethylbenzofuran be optimized in laboratory settings?

Answer:

  • Catalytic Hydrogenation: Start with 2,2,7-trimethylbenzofuran and use palladium (Pd) or nickel-molybdenum (Ni-Mo) catalysts under hydrogen pressure (1–3 atm) to selectively reduce the 2,3-double bond. Monitor reaction progress via GC-MS to avoid over-reduction .
  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance solubility of aromatic intermediates. Additives like triethylamine can stabilize acidic protons during alkylation steps .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and selectivity. Higher temperatures may promote side reactions (e.g., demethylation) .

Advanced: How do catalytic systems influence hydrodeoxygenation (HDO) pathways of substituted dihydrobenzofurans?

Answer:

  • Sulfided vs. Reduced Catalysts:
    • Sulfided Ni-Mo/Al₂O₃: Favors hydrogenolysis of 2,3-dihydrobenzofuran to 2-ethylphenol, with minimal intermediate formation. H₂S in the feedstream enhances hydrogenolysis but inhibits hydrogenation .
    • Reduced Ni-Mo/Al₂O₃: Promotes multiple pathways, including further hydrogenation of intermediates (e.g., to cyclohexanol derivatives) at lower temperatures (120–200°C). This system produces oxygen-containing intermediates not observed with sulfided catalysts .
  • Methyl Substitution Effects: Bulky 2,2,7-trimethyl groups may sterically hinder adsorption on catalyst surfaces, altering selectivity. Computational modeling (DFT) is recommended to predict active site interactions.

Advanced: What challenges arise in analyzing stereochemical outcomes during synthesis of multi-methylated benzofuran derivatives?

Answer:

  • Isomer Discrimination: Methyl groups at positions 2, 2, and 7 create potential for regioisomers (e.g., 2,3,7- vs. 2,4,7-substitution). Use hyphenated GC×GC-MS or chiral stationary phases in HPLC to resolve isomers .
  • Dynamic NMR for Conformational Analysis: At low temperatures (–40°C), restricted rotation of the dihydrofuran ring can split NMR signals, revealing conformational preferences .
  • X-ray Crystallography: Single-crystal analysis is definitive for absolute configuration but requires high-purity samples. Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) may be necessary .

Advanced: How can researchers address contradictions in reported bioactivity data for methylated benzofuran derivatives?

Answer:

  • Standardized Assay Conditions: Variations in solvent (DMSO vs. ethanol), cell lines, or incubation times can skew results. Follow OECD guidelines for reproducibility .
  • Metabolite Profiling: Use LC-HRMS to identify active metabolites. For example, oxidative demethylation at position 7 may generate bioactive species not accounted for in initial screens .
  • Docking Studies: Compare binding affinities of 2,2,7-trimethyl derivatives with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate with mutagenesis studies .

Basic: What are the best practices for handling and stabilizing 2,3-dihydro-2,2,7-trimethylbenzofuran in experimental workflows?

Answer:

  • Storage: Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation. Add stabilizers (0.1% BHT) if long-term storage is required .
  • Light Sensitivity: Avoid prolonged UV exposure, which can induce ring-opening or polymerization. Use UV-cutoff filters in spectroscopic setups .
  • Reactivity Screening: Test compatibility with common reagents (e.g., peroxides, strong acids) using differential scanning calorimetry (DSC) to assess exothermic risks .

Advanced: What computational tools are effective for predicting physicochemical properties of substituted benzofurans?

Answer:

  • QSPR Models: Use COSMOtherm or ACD/Labs to estimate logP, water solubility, and pKa. Input 3D structures optimized at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD): Simulate solvation behavior in lipid bilayers to predict membrane permeability. GROMACS with CHARMM36 force fields is recommended .
  • Fragmentation Pattern Prediction: NIST MS Interpreter can simulate EI-MS spectra based on substituent effects, aiding rapid identification .

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